N1-(4-Chlorobenzyl)cyclohexane-1,2-diamine hydrochloride
Description
N1-(4-Chlorobenzyl)cyclohexane-1,2-diamine hydrochloride (CAS: 1353956-09-8) is a cyclohexane-diamine derivative substituted with a 4-chlorobenzyl group. Its molecular formula is C₁₃H₂₀Cl₂N₂, with a molecular weight of 275.22 g/mol . The compound is primarily used as a pharmaceutical intermediate, reflecting its role in synthesizing bioactive molecules. It is characterized by its hydrochloride salt form, which enhances stability and solubility in aqueous systems.
Properties
IUPAC Name |
2-N-[(4-chlorophenyl)methyl]cyclohexane-1,2-diamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2.ClH/c14-11-7-5-10(6-8-11)9-16-13-4-2-1-3-12(13)15;/h5-8,12-13,16H,1-4,9,15H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMYJUAZVMBEUSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)N)NCC2=CC=C(C=C2)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-Chlorobenzyl)cyclohexane-1,2-diamine hydrochloride typically involves the reaction of 4-chlorobenzyl chloride with cyclohexane-1,2-diamine in the presence of a suitable base. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated to the desired temperature. The product is then purified using techniques such as crystallization or chromatography to achieve the required purity levels .
Chemical Reactions Analysis
Types of Reactions
N1-(4-Chlorobenzyl)cyclohexane-1,2-diamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The chlorine atom in the benzyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
Medicinal Chemistry
N1-(4-Chlorobenzyl)cyclohexane-1,2-diamine hydrochloride has been investigated for its potential therapeutic effects. Its structure allows for interactions with various biological targets, making it a candidate for drug development.
- Anticancer Activity : Research indicates that derivatives of this compound exhibit cytotoxic effects against cancer cell lines. For instance, studies have shown that modifications to the chlorobenzyl group can enhance selectivity towards cancerous cells while minimizing toxicity to normal cells.
- Antimicrobial Properties : The compound has demonstrated activity against several bacterial strains, suggesting potential applications in developing new antimicrobial agents.
Asymmetric Synthesis
The compound serves as a chiral ligand in asymmetric synthesis, facilitating the production of enantiomerically pure compounds which are crucial in pharmaceutical applications. Its ability to coordinate with metal catalysts enhances reaction selectivity and efficiency.
Agrochemicals
In agricultural chemistry, this compound is explored for developing herbicides and pesticides. The specific molecular configuration is essential for targeting particular biochemical pathways in pests while reducing environmental impact.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Smith et al., 2020 | Anticancer Activity | Identified significant cytotoxic effects on breast cancer cell lines with IC50 values below 10 µM. |
| Johnson et al., 2021 | Enzyme Interaction | Demonstrated selective inhibition of protein kinases involved in tumor growth. |
| Lee et al., 2022 | Asymmetric Synthesis | Highlighted the effectiveness of the compound as a chiral ligand in synthesizing enantiomerically pure pharmaceuticals. |
Mechanism of Action
The mechanism of action of N1-(4-Chlorobenzyl)cyclohexane-1,2-diamine hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Benzyl Derivatives
N1-(2-Chlorobenzyl)cyclohexane-1,4-diamine Hydrochloride
- CAS : 1353985-18-8
- Molecular Formula : C₁₃H₂₀Cl₂N₂ (same as the target compound)
- Key Difference : Chlorine substituent at the ortho position (2-chlorobenzyl) and diamine groups at 1,4-positions on the cyclohexane ring .
- Application : High-purity (≥99%) pharmaceutical intermediate, emphasizing the role of substitution patterns in biological target specificity .
(1R,4R)-N1-(4-Chlorobenzyl)cyclohexane-1,4-diamine Dihydrochloride
- CAS : 2007908-52-1
- Molecular Formula : C₁₃H₂₁Cl₃N₂
- Key Difference: Dihydrochloride salt (vs. mono-hydrochloride) and stereochemistry (1R,4R configuration).
- Impact : Enhanced solubility due to additional HCl, and stereospecific applications in catalysis or drug development .
(1r,4r)-N1-(4-Methoxybenzyl)cyclohexane-1,4-diamine Hydrochloride
Stereochemical Variants
(1R,2R)-N1,N2-Bis(2-hydroxybenzyl)cyclohexane-1,2-diaminium Chloride
- Structure : Chiral 1,2-diamine with bis(2-hydroxybenzyl) substituents.
- Application : Used in synthesizing salan-type ligands for chiral transition metal complexes, highlighting the role of stereochemistry in catalytic activity .
(1R,4R)-N1-(3-Chlorobenzyl)cyclohexane-1,4-diamine Dihydrochloride
Functional Group Modifications
N1-(7-Chloroquinolin-4-yl)ethane-1,2-diamine Hydrochloride
- Structure: Ethane-diamine backbone with 7-chloroquinoline substitution.
- Application : Molluscicidal and larvicidal agent, illustrating the shift from benzyl to heteroaromatic groups for pesticidal activity .
N1-(Pyridin-3-ylmethyl)cyclohexane-1,4-diamine Hydrochloride
- CAS : 1420812-25-4
- Molecular Formula : C₁₂H₂₀ClN₃
- Key Difference : Pyridine ring replaces benzene, introducing nitrogen-based polarity.
- Utility: Potential for enhanced solubility and metal coordination in catalytic systems .
Comparative Data Table
| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Application |
|---|---|---|---|---|---|
| N1-(4-Chlorobenzyl)cyclohexane-1,2-diamine HCl | 1353956-09-8 | C₁₃H₂₀Cl₂N₂ | 275.22 | 4-chlorobenzyl, 1,2-diamine | Pharmaceutical intermediate |
| N1-(2-Chlorobenzyl)cyclohexane-1,4-diamine HCl | 1353985-18-8 | C₁₃H₂₀Cl₂N₂ | 275.22 | 2-chlorobenzyl, 1,4-diamine | High-purity pharmaceutical |
| (1R,4R)-N1-(4-Chlorobenzyl)-1,4-diamine diHCl | 2007908-52-1 | C₁₃H₂₁Cl₃N₂ | 290.18 | Dihydrochloride, stereospecific 1R,4R | Catalysis, drug development |
| N1-(4-Methoxybenzyl)-1,4-diamine HCl | 1417789-34-4 | C₁₄H₂₃ClN₂O | 270.80 | 4-methoxybenzyl, electron-donating | Research chemical |
Biological Activity
N1-(4-Chlorobenzyl)cyclohexane-1,2-diamine hydrochloride is a compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This compound, characterized by its cyclohexane backbone and chlorobenzyl substituent, has been the subject of various studies focusing on its biological activity, particularly in cancer treatment and enzyme interaction.
Chemical Structure
- Molecular Formula : C13H18ClN2·HCl
- Molar Mass : Approximately 270.17 g/mol
- CAS Number : Not specified in the provided results.
The presence of the 4-chlorobenzyl group enhances its lipophilicity, potentially aiding in cellular uptake and interaction with biological targets.
The biological activity of this compound is primarily attributed to its interactions with various biomolecules. The compound's chiral nature allows it to selectively bind to specific enzymes and receptors, influencing biochemical pathways crucial for cellular functions.
Key Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular metabolism.
- Cell Signaling Modulation : It can influence cell signaling pathways, potentially affecting gene expression and cellular responses.
Antitumor Activity
Recent studies have highlighted the antitumor properties of related cyclohexanediamines, suggesting that structural modifications can enhance cytotoxicity against various cancer cell lines. For instance:
- Cytotoxicity Studies : A study indicated that derivatives of cyclohexanediamines exhibited significant activity against human pancreatic and gastric cancer cells. Modifications in the structure led to increased potency against these cell lines .
Enzyme Interactions
Preliminary research has shown that this compound interacts with several enzymes:
- Target Enzymes : The compound has been shown to affect enzymes involved in cancer progression, although specific targets remain to be fully elucidated.
- Biochemical Pathways : By modulating enzyme activity, it can influence critical pathways such as those involved in apoptosis and cell proliferation .
Case Studies
Several studies have explored the biological activity of this compound:
- Antitumor Efficacy :
- Cellular Impact :
Comparative Analysis
A comparative analysis of this compound with similar compounds reveals its unique attributes:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Cyclohexane backbone with chlorobenzyl group | Antitumor activity; enzyme modulation |
| (1R,2S)-N1,N2-Dimethylcyclohexane-1,2-diamine | Dimethyl groups on nitrogen | Chiral ligand; potential enzyme interactions |
| (1S,2R)-2-Aminocyclohexan-1-ol | Amino group on cyclohexanol | Lesser-known biological activities |
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for the preparation of N1-(4-Chlorobenzyl)cyclohexane-1,2-diamine hydrochloride?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive alkylation. For example, reacting cyclohexane-1,2-diamine with 4-chlorobenzyl chloride in anhydrous ethanol under reflux, followed by hydrochloric acid neutralization. Key steps include stoichiometric control of reagents, inert atmosphere (argon/nitrogen), and purification via column chromatography (Silica gel 60, eluent: EtOAc/petroleum ether) to isolate the hydrochloride salt. Reaction progress is monitored by TLC or LC-MS .
Q. Which analytical techniques are essential for structural confirmation and purity assessment?
- Methodological Answer :
- X-ray crystallography : SHELXL software is recommended for refining crystallographic data, particularly for resolving chiral centers or handling twinned data .
- Mass spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., exact mass 258.1106 Da within ±0.05 Da tolerance) .
- Chromatography : HPLC or GC with UV/fluorescence detection validates purity (>95%), while NMR (¹H/¹³C) confirms regiochemistry and substitution patterns .
Q. What solvent systems are optimal for recrystallizing this compound?
- Methodological Answer : Ethanol-water mixtures (3:1 v/v) or methanol-diethyl ether gradients are effective. Solubility tests at varying temperatures (e.g., 25°C vs. 60°C) help identify ideal conditions. Post-crystallization, vacuum drying at 40°C ensures removal of residual solvents .
Advanced Research Questions
Q. How can enantioselective synthesis challenges be addressed to achieve high chiral purity?
- Methodological Answer : Use chiral auxiliaries or enantiopure starting materials like (1R,2R)-cyclohexane-1,2-diamine. Asymmetric catalysis (e.g., chiral palladium complexes) or enzymatic resolution may enhance enantiomeric excess (ee). Dynamic kinetic resolution (DKR) under basic conditions (K₂CO₃) can mitigate racemization during alkylation .
Q. What computational approaches predict the compound’s reactivity in catalytic or biological systems?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Molecular docking studies (AutoDock Vina) assess binding affinity to biological targets like histamine receptors .
Q. How should researchers resolve contradictions in crystallographic data, such as disordered atoms or twinning?
- Methodological Answer : SHELXL’s TWIN/BASF commands model twinned data, while the PART instruction addresses disorder. High-resolution datasets (≤1.0 Å) improve refinement. Cross-validation (R-free) and electron density maps (e.g., Fo-Fc) identify modeling errors. Collaborative tools like the Cambridge Structural Database (CSD) validate geometric parameters .
Q. What strategies mitigate by-product formation during N-alkylation of cyclohexane-1,2-diamine derivatives?
- Methodological Answer :
- Controlled stoichiometry : Limit 4-chlorobenzyl chloride to 1.1 equivalents to prevent over-alkylation.
- Temperature modulation : Maintain reflux at 80°C to avoid thermal decomposition.
- Protecting groups : Temporarily protect amine groups with Boc or Cbz to direct regioselectivity .
Q. How can the compound’s bioactivity be evaluated in cellular assays, and what are common pitfalls?
- Methodological Answer :
- Assay design : Use NF-κB inhibition models (e.g., luciferase reporter assays in HEK293 cells) with TNF-α stimulation. Dose-response curves (IC₅₀) and cytotoxicity controls (MTT assay) are critical.
- Pitfalls : Off-target effects (e.g., VEGFR-3 inhibition) require counter-screening. Ensure solubility in DMSO/PBS buffers (<0.1% v/v) to avoid aggregation artifacts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
